3-(3-Chloro-5-fluorophenyl)-3',5'-dichloropropiophenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of propargyl bromides in a Cu-catalyzed, Mn-mediated reaction with aldehydes . The reaction conditions often include the use of solvents such as ethyl acetate and purification via column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen substitution reactions can replace chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes, which can be studied using various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorophenylboronic acid: Shares structural similarities but differs in functional groups and reactivity.
3-Chloro-5-fluorophenylacetic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
3-(3-Chloro-5-fluorophenyl)-3’,5’-dichloropropiophenone is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3FO/c16-11-3-9(4-14(19)8-11)1-2-15(20)10-5-12(17)7-13(18)6-10/h3-8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGYXCOBJQARDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644976 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-40-1 |
Source
|
Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3,5-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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